molecular formula C15H28O3 B8223474 9-Oxopentadecanoic acid

9-Oxopentadecanoic acid

Cat. No.: B8223474
M. Wt: 256.38 g/mol
InChI Key: OOTKSDXGXNSJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3. It is characterized by the presence of a keto group at the ninth carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxopentadecanoic acid can be achieved through various methods. One common approach involves the oxidation of pentadecanoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of pentadecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction is usually carried out in a solvent such as acetic acid, with the temperature and pressure optimized for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions: 9-Oxopentadecanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

9-Oxopentadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-oxopentadecanoic acid involves its interaction with various molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK) and inhibit the mechanistic target of rapamycin (mTOR), both of which are crucial components of cellular metabolism and longevity pathways. These interactions lead to its broad anti-inflammatory and antiproliferative effects .

Comparison with Similar Compounds

Uniqueness: 9-Oxopentadecanoic acid is unique due to its specific keto group positioning, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research focused on metabolic pathways and therapeutic applications.

Properties

IUPAC Name

9-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-8-11-14(16)12-9-6-5-7-10-13-15(17)18/h2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTKSDXGXNSJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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